

Application Note & Protocol: Cell Cycle Analysis Using Ro 31-8220 by Flow Cytometry

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Compound of Interest

Compound Name: Ro 31-8220

Cat. No.: B1662845

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Audience: Researchers, scientists, and drug development professionals.

Introduction

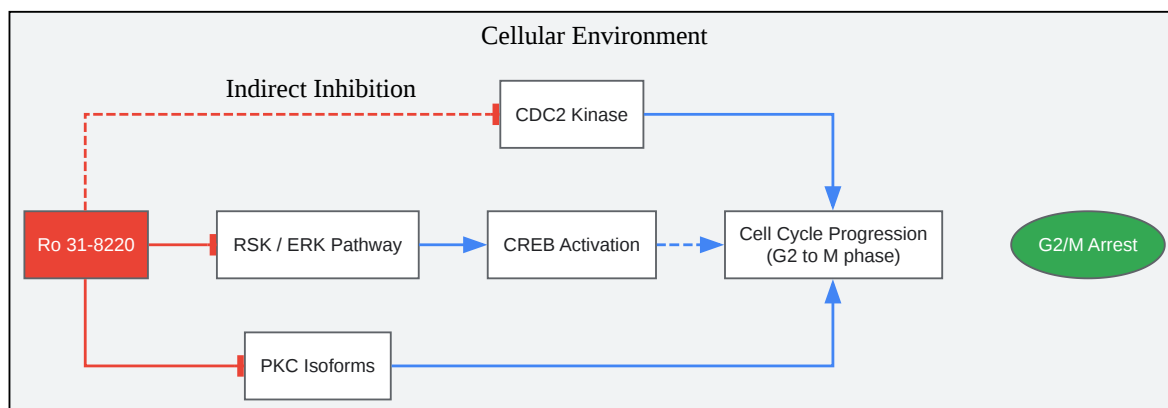
Ro 31-8220 is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor.^[1] While it was initially characterized as a highly selective inhibitor of Protein Kinase C (PKC) isoforms (including PKC- α , β I, β II, γ , and ϵ), subsequent studies have revealed its activity against a broader range of kinases.^{[2][3]} These include RSK1, RSK2, MSK1, and GSK3 β .^[2] This multi-kinase inhibitory profile makes **Ro 31-8220** a valuable tool for investigating various signaling pathways. One of its most significant and widely studied effects is the induction of cell cycle arrest, primarily at the G2/M phase, in numerous cancer cell lines.^{[4][5]} This effect is often associated with the inhibition of key cell cycle regulators like CDC2 kinase.^[5]

The ability of **Ro 31-8220** to halt cell cycle progression makes it a useful compound for cell synchronization experiments and for studying the mechanisms of G2/M checkpoint control. This application note provides a detailed protocol for using **Ro 31-8220** to induce G2/M arrest and analyze the resulting cell cycle distribution by flow cytometry.

Mechanism of Action: Signaling Pathway

Ro 31-8220 exerts its effects by competitively inhibiting the ATP-binding site of its target kinases. Its primary targets are PKC isoforms, which are crucial components in signal transduction pathways controlling cell growth and differentiation.^{[5][6]} Furthermore, **Ro 31-8220** can inhibit the extracellular signal kinase (ERK) and ribosomal s6 kinase (RSK), which in turn

blocks the activation of the CREB signaling pathway.[4] The culmination of these inhibitory actions, particularly the impact on kinases like CDC2, disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.[5]



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Caption: Signaling pathway of **Ro 31-8220** leading to G2/M cell cycle arrest.

Quantitative Data Summary

Treatment of various cell lines with **Ro 31-8220** results in a quantifiable shift in cell cycle phase distribution. The following table summarizes data from a study on non-small cell lung cancer (NSCLC) H1734 cells treated with 10 μ M **Ro 31-8220**. [4][7]

Treatment Group	Incubation Time	% Cells in G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Control (Vehicle)	12 hours	70%	17%	13%
10 μ M Ro 31-8220	12 hours	55%	16%	29%
Control (Vehicle)	24 hours	69%	14%	17%
10 μ M Ro 31-8220	24 hours	59%	18%	23%

Data adapted from studies on H1734 NSCLC cells.[4][7] Percentages are approximate and may vary based on cell line and experimental conditions.

Detailed Experimental Protocol

This protocol provides a general procedure for inducing G2/M arrest using **Ro 31-8220** and subsequent analysis by propidium iodide (PI) staining and flow cytometry. Optimization may be required depending on the specific cell line.

I. Materials and Reagents

- **Ro 31-8220** (mesylate salt)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA solution
- 70% Ethanol, ice-cold
- Propidium Iodide (PI)
- RNase A

- 1.5 mL microcentrifuge tubes or 5 mL FACS tubes

II. Reagent Preparation

- **Ro 31-8220** Stock Solution (10 mM):
 - Dissolve the appropriate amount of **Ro 31-8220** powder in DMSO to make a 10 mM stock solution. For example, dissolve 5.54 mg of **Ro 31-8220** (MW: 553.7 g/mol) in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
- Propidium Iodide (PI) Staining Solution (1X):
 - Final concentrations: 50 µg/mL PI, 100 µg/mL RNase A in PBS.
 - To prepare 10 mL of staining solution:
 - Add 100 µL of a 5 mg/mL PI stock solution.
 - Add 100 µL of a 10 mg/mL RNase A stock solution.
 - Add 9.8 mL of sterile PBS.
 - Mix well and store protected from light at 4°C for up to one month.

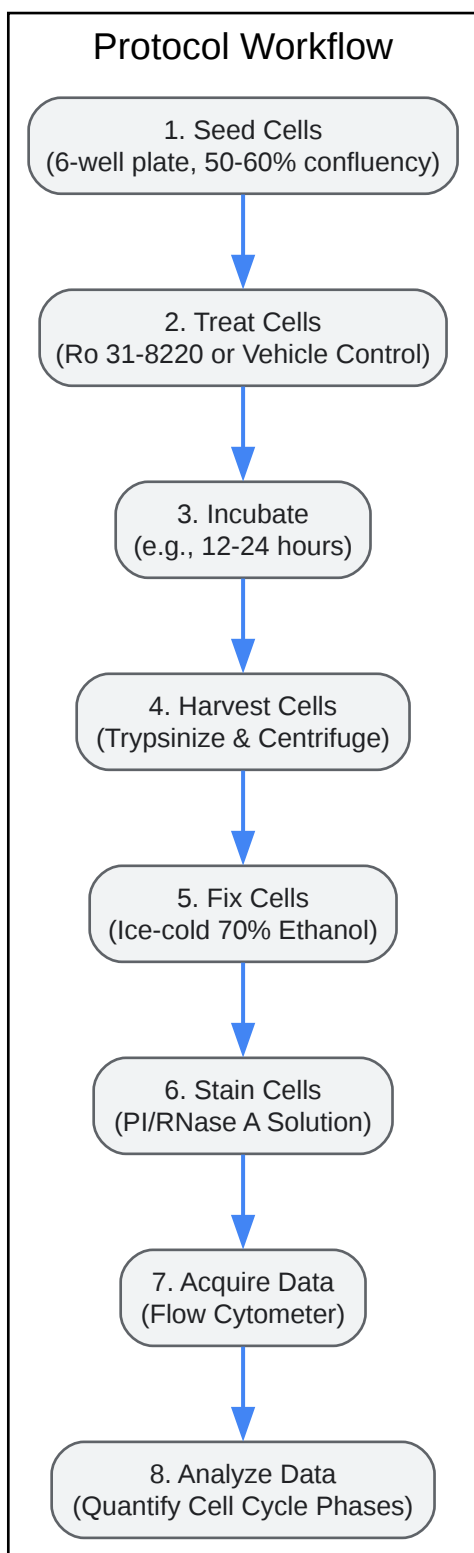
III. Experimental Procedure

- Cell Seeding:
 - Culture cells of interest in their recommended complete medium.
 - Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment. A typical density is $2-5 \times 10^5$ cells per well.
 - Incubate for 18-24 hours under standard conditions (e.g., 37°C, 5% CO₂).

- Cell Treatment:
 - Prepare working solutions of **Ro 31-8220** by diluting the 10 mM stock solution in complete culture medium. A final concentration of 1-10 μ M is a common starting point.[\[4\]](#)[\[5\]](#)
 - Prepare a vehicle control using the same final concentration of DMSO as in the drug-treated wells (e.g., 0.1% DMSO).
 - Remove the old medium from the cells and add the medium containing **Ro 31-8220** or the vehicle control.
 - Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).[\[4\]](#)
- Cell Harvesting:
 - Aspirate the culture medium.
 - Wash the cells once with 1-2 mL of PBS.
 - Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes, or until cells detach.
 - Neutralize the trypsin by adding 1 mL of complete medium.
 - Transfer the cell suspension to a labeled 1.5 mL tube or FACS tube.
 - Centrifuge at 300 x g for 5 minutes.
- Cell Fixation:
 - Carefully aspirate the supernatant.
 - Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
 - Aspirate the supernatant completely.
 - Resuspend the cell pellet by gently vortexing or flicking the tube.

- While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This prevents cell clumping.
- Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.
- Propidium Iodide Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes.
 - Carefully decant the ethanol.
 - Wash the cells once with 1 mL of PBS and centrifuge again.
 - Aspirate the supernatant.
 - Resuspend the cell pellet in 300-500 µL of the PI/RNase A Staining Solution.
 - Incubate for 30 minutes at room temperature, protected from light.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate detector (e.g., FL2 or PE-Texas Red channel, ~585/42 nm).
 - Collect at least 10,000 events per sample.
 - Use a low flow rate to ensure accurate DNA content measurement.
 - Analyze the resulting DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow



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Caption: Step-by-step workflow for cell cycle analysis using **Ro 31-8220**.

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